molecular formula C8H15NO2 B13321285 Methyl 3-amino-4,4-dimethylpent-2-enoate

Methyl 3-amino-4,4-dimethylpent-2-enoate

Cat. No.: B13321285
M. Wt: 157.21 g/mol
InChI Key: LPZVLKZBIQYEHR-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties, which include an amino group and a methyl ester group attached to a pent-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,4-dimethylpent-2-enoate typically involves the reaction of 3-methyl-2-buten-1-ol with trimethyl orthoacetate in the presence of a catalyst such as phenol. The reaction mixture is heated to 95°C while stirring, and methanol is removed as a byproduct. The temperature is then increased to 140°C to remove any unreacted trimethyl orthoacetate. The reaction continues for about 20 hours, during which methanol is continuously distilled off .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and distillation equipment to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-4,4-dimethylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate biochemical pathways and influence the compound’s biological activity .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (Z)-3-amino-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C8H15NO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,9H2,1-4H3/b6-5-

InChI Key

LPZVLKZBIQYEHR-WAYWQWQTSA-N

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)OC)/N

Canonical SMILES

CC(C)(C)C(=CC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.